molecular formula C16H23N5O2 B2832754 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-propylacetamide CAS No. 1002429-22-2

2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-propylacetamide

Cat. No.: B2832754
CAS No.: 1002429-22-2
M. Wt: 317.393
InChI Key: HZUXTERVLSFXRB-UHFFFAOYSA-N
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Description

This compound is a heterocyclic organic molecule featuring a pyrazole ring fused to a pyrimidinone core via an acetamide linker, with additional methyl and propyl substituents.

Properties

IUPAC Name

2-[2-(3,5-dimethylpyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1-yl]-N-propylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5O2/c1-6-7-17-14(22)9-20-15(23)12(4)13(5)18-16(20)21-11(3)8-10(2)19-21/h8H,6-7,9H2,1-5H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZUXTERVLSFXRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CN1C(=O)C(=C(N=C1N2C(=CC(=N2)C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound shares key structural motifs with several analogs documented in the literature and patents. Below is a detailed analysis:

Structural Similarities and Differences

Table 1: Key Structural Features of Analogs
Compound Name Core Structure Functional Groups/Substituents Reference
2-(2-(3,5-Dimethyl-1H-Pyrazol-1-yl)-4,5-Dimethyl-6-Oxopyrimidin-1(6H)-yl)-N-Propylacetamide Pyrazole + Pyrimidinone Methyl (x4), Propyl-acetamide N/A
4-Piperidinecarboxamide, 1-[2-(3,5-Dimethyl-1H-Pyrazol-1-yl)acetyl]- Pyrazole + Piperidine Methyl (x2), Acetyl-piperidine carboxamide
2-(4-Hydroxypyrimidin-2-ylsulfanyl)-N-(5-Methylisoxazol-3-yl)Acetamide Pyrimidine + Isoxazole Hydroxy, Sulfanyl, Methyl-isoxazole acetamide
(R)-2-(4-(2-((1-(5-Chloro-6-Oxo-1,6-Dihydropyridazin-4-yl)Pyrrolidin-3-yl)Oxy)Pyridin-4-yl)-... Pyridazinone + Pyridine + Pyrrolidine Chloro, Cyclopropyl-acetamide, Ether linkage
Key Observations:

Pyrazole-Based Analogs: The compound 4-Piperidinecarboxamide, 1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]- () shares the 3,5-dimethylpyrazole moiety but replaces the pyrimidinone with a piperidine-carboxamide group. This substitution likely alters solubility and target selectivity compared to the parent compound . The patent-derived analog in retains a pyridazinone core (instead of pyrimidinone) and introduces a pyrrolidine-ether linkage, which may enhance metabolic stability .

Pyrimidine/Isoxazole Derivatives :

  • 2-(4-Hydroxypyrimidin-2-ylsulfanyl)-N-(5-methylisoxazol-3-yl)acetamide () replaces pyrazole with isoxazole and adds a sulfanyl group. Such modifications could influence electronic properties and binding affinity in enzyme interactions .

Pharmacological and Physicochemical Considerations

While direct data for the target compound are lacking, inferences can be drawn from its analogs:

  • Methyl Substitutions : Multiple methyl groups (as in the target compound and analogs) may enhance lipophilicity, impacting membrane permeability and bioavailability.
  • Acetamide Linkers : The N-propyl-acetamide group in the target compound contrasts with cyclopropyl or isoxazole-linked acetamides in analogs, which could modulate steric hindrance and hydrogen-bonding capacity.

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